

Physicochemical Properties of NCX 1000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ncx 1000**

Cat. No.: **B15572237**

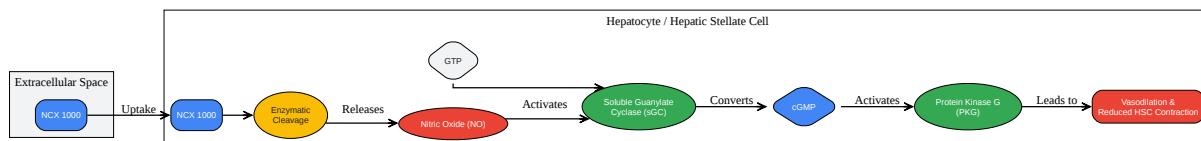
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It has been investigated for its potential therapeutic effects, particularly in the context of liver diseases associated with portal hypertension. This technical guide provides a comprehensive overview of the core physicochemical properties of **NCX 1000**, its mechanism of action, and relevant experimental methodologies.

Physicochemical Data


The following tables summarize the known quantitative physicochemical properties of **NCX 1000**.

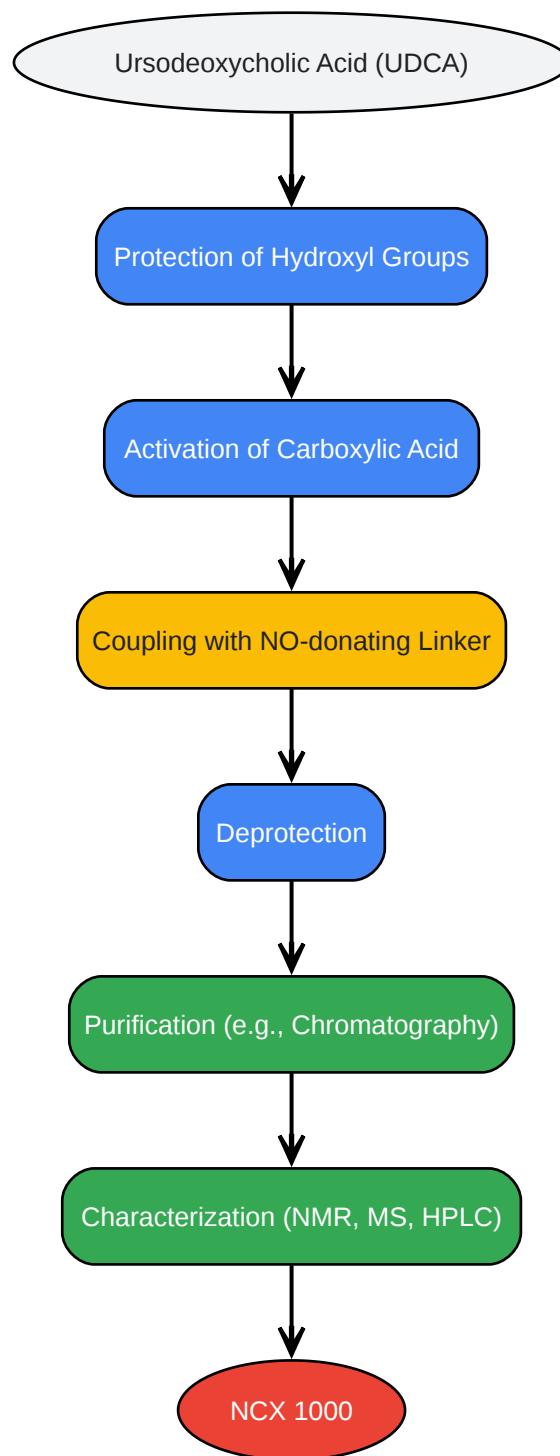
Identifier	Value	Source
IUPAC Name	2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl 3 α ,7 β -dihydroxy-5 β -cholan-24-oate	ChemBK
CAS Number	401519-96-8	MedChemExpress [1]
Chemical Formula	C38H55NO10	MedChemExpress [1]
Molecular Weight	685.84 g/mol	MedChemExpress [1]

Property	Value	Source
Appearance	White to off-white solid	MedChemExpress [1]
Purity	\geq 98% (typically available)	N/A
Melting Point	Not explicitly stated in search results	N/A
Solubility	Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. For in vivo studies, it has been dissolved in carboxymethyl cellulose. [1]	N/A
pKa (Strongest Acidic)	18.3 (Predicted)	DrugBank Online [2]
pKa (Strongest Basic)	-0.54 (Predicted)	DrugBank Online [2]
Polar Surface Area	154.66 \AA^2 (Predicted)	DrugBank Online [2]
Rotatable Bond Count	16 (Predicted)	DrugBank Online [2]
Hydrogen Bond Donor Count	2 (Predicted)	DrugBank Online [2]
Hydrogen Bond Acceptor Count	8 (Predicted)	DrugBank Online [2]

Signaling Pathway and Mechanism of Action

NCX 1000 is designed as a liver-specific nitric oxide (NO) donor.^[1] Its mechanism of action involves the enzymatic release of NO within the liver, which then activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, a key second messenger in various physiological processes. In the context of portal hypertension, the elevated cGMP levels are believed to promote vasodilation in the hepatic microcirculation, primarily by modulating the contractility of hepatic stellate cells (HSCs).^{[3][4]} This targeted delivery of NO to the liver aims to reduce intrahepatic resistance without causing systemic hypotension, a common side effect of non-selective NO donors.^[4]

[Click to download full resolution via product page](#)


Signaling pathway of **NCX 1000** in hepatic cells.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and analysis of **NCX 1000** are proprietary and not fully available in the public domain, this section outlines the general methodologies based on published research.

Synthesis and Purification

The synthesis of **NCX 1000** involves the chemical modification of ursodeoxycholic acid (UDCA) to incorporate a nitric oxide-donating moiety. A generalized workflow is as follows:

[Click to download full resolution via product page](#)

Generalized synthesis and purification workflow for **NCX 1000**.

Purification: Purification is typically achieved through chromatographic techniques such as column chromatography to isolate the final compound from reaction intermediates and

byproducts.

Characterization: The structure and purity of the synthesized **NCX 1000** are confirmed using standard analytical methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Nitric Oxide Release Assay

The ability of **NCX 1000** to release NO can be quantified in vitro using methods like the Griess assay, which measures nitrite, a stable breakdown product of NO.

Methodology:

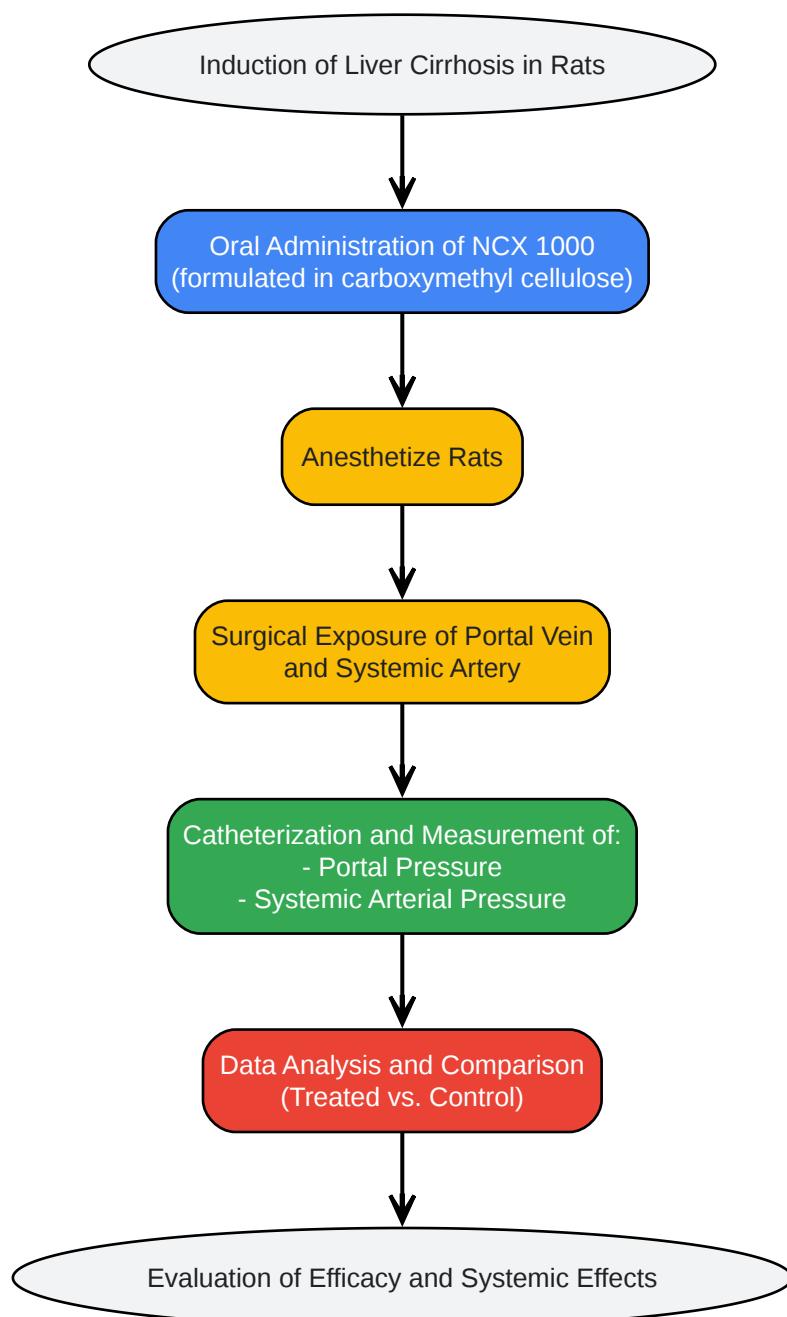
- Preparation of Solutions: Prepare a stock solution of **NCX 1000** in a suitable organic solvent (e.g., DMSO).
- Incubation: Add the **NCX 1000** stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration. Incubate at 37°C for various time points.
- Griess Reaction: At each time point, take an aliquot of the incubation mixture and add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Measurement: After a short incubation period, measure the absorbance at approximately 540 nm using a spectrophotometer.
- Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Hepatic Stellate Cell (HSC) Contraction Assay

The effect of **NCX 1000** on HSC contraction can be assessed using a collagen gel contraction assay.

Methodology:

- Cell Culture: Culture primary hepatic stellate cells or an immortalized HSC line on collagen-coated plates.
- Gel Preparation: Prepare a collagen gel matrix and embed the HSCs within it.
- Treatment: After the gel has polymerized, treat the cells with **NCX 1000** at various concentrations. A positive control (e.g., a known vasodilator) and a negative control (vehicle) should be included.
- Image Analysis: At specified time intervals, capture images of the collagen gels.
- Quantification: Measure the area of the collagen gel in each image. A decrease in gel area indicates cell contraction. The percentage of contraction can be calculated relative to the initial gel area.


In Vivo Assessment of Portal Hypertension in a Rat Model

The efficacy of **NCX 1000** in reducing portal pressure is typically evaluated in a rat model of liver cirrhosis and portal hypertension.

Methodology:

- Induction of Cirrhosis: Induce liver cirrhosis in rats, for example, through chronic administration of carbon tetrachloride (CCl₄) or by bile duct ligation.
- Treatment: Administer **NCX 1000** or vehicle to the cirrhotic rats orally (e.g., by gavage) for a specified period. The compound is often formulated in carboxymethyl cellulose for administration.[\[1\]](#)
- Hemodynamic Measurements:
 - Anesthetize the rats.

- Perform a laparotomy to expose the portal vein and a systemic artery (e.g., the carotid or femoral artery).
- Insert a catheter connected to a pressure transducer into the portal vein to measure portal pressure.
- Simultaneously, measure systemic arterial pressure to assess for systemic effects.
- Data Analysis: Compare the portal pressure and mean arterial pressure between the **NCX 1000**-treated group and the vehicle-treated control group.

[Click to download full resolution via product page](#)

General workflow for in vivo assessment of **NCX 1000**.

Conclusion

NCX 1000 is a promising nitric oxide-donating drug candidate with a targeted action in the liver. Its physicochemical properties are characteristic of a moderately large, lipophilic molecule. The preclinical data suggest a clear mechanism of action involving the NO-cGMP signaling

pathway, leading to reduced portal pressure in animal models. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of **NCX 1000** and related compounds. Further research to obtain precise experimental values for properties such as melting point and solubility in various solvents would be beneficial for formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Invasive Hemodynamic Characterization of the Portal-hypertensive Syndrome in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a reversible model of prehepatic portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal articles: 'NCX 1000' – Grafiati [grafiati.com]
- To cite this document: BenchChem. [Physicochemical Properties of NCX 1000: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572237#physicochemical-properties-of-ncx-1000>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com